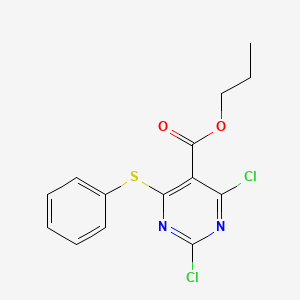
Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H12Cl2N2O2S and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrimidine core with specific substitutions, suggests various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12Cl2N2O2S. The presence of two chlorine atoms, a phenylsulfanyl group, and a carboxylate functional group contributes to its unique reactivity and biological profile. The compound's structure can be represented as follows:
Research indicates that pyrimidine derivatives often exhibit their biological activities through interactions with key enzymes or cellular processes. For instance, studies on similar compounds have shown that they can inhibit DNA synthesis in cancer cells or disrupt microbial cell membranes. The specific mechanism for this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit enzymes crucial for cellular proliferation.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase) .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrimidine derivatives. For example, compounds structurally related to this compound have shown significant tumor growth inhibition in various cancer models. A notable study highlighted that certain pyrimidine derivatives achieved up to 63% tumor growth inhibition in human colorectal cancer xenograft models at specific dosages .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are also noteworthy. This compound has been investigated for its ability to inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for structurally similar compounds were reported to range from 100 to 400 µg/mL , indicating moderate to good antimicrobial activity .
Research Findings and Case Studies
Properties
CAS No. |
87847-65-2 |
|---|---|
Molecular Formula |
C14H12Cl2N2O2S |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
propyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-2-8-20-13(19)10-11(15)17-14(16)18-12(10)21-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
UNWCOEQUFLWNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















